1-Bromo-2,3-bis(ethylsulfanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2 It is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the reaction of 1,2,3-tribromopropane with ethanethiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of bromine atoms by ethylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding propane derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 1-azido-2,3-bis(ethylsulfanyl)propane or 1-thiocyanato-2,3-bis(ethylsulfanyl)propane.
Oxidation Reactions: Products include 1-bromo-2,3-bis(ethylsulfinyl)propane or 1-bromo-2,3-bis(ethylsulfonyl)propane.
Reduction Reactions: Products include 2,3-bis(ethylsulfanyl)propane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-bis(ethylsulfanyl)propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of ethylsulfanyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-bis(ethylsulfanyl)propane involves its interaction with molecular targets through its bromine and ethylsulfanyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl groups can undergo oxidation or reduction, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,3-dimethylpropane: Similar in structure but with methyl groups instead of ethylsulfanyl groups.
1-Chloro-2,3-bis(ethylsulfanyl)propane: Similar but with a chlorine atom instead of a bromine atom.
1-Bromo-2,3-bis(methylsulfanyl)propane: Similar but with methylsulfanyl groups instead of ethylsulfanyl groups.
Eigenschaften
CAS-Nummer |
923057-18-5 |
---|---|
Molekularformel |
C7H15BrS2 |
Molekulargewicht |
243.2 g/mol |
IUPAC-Name |
1-bromo-2,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15BrS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
AOAXKNPQTYXVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CBr)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.